molecular formula C9H6ClN3O2 B1422010 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1279219-17-8

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1422010
CAS No.: 1279219-17-8
M. Wt: 223.61 g/mol
InChI Key: QBDVXAISXBSKGK-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid is a high-purity chemical compound offered for research and development purposes. It has the CAS Number 1279219-17-8 and a molecular formula of C 9 H 6 ClN 3 O 2 , with a molecular weight of 223.62 g/mol . This compound features a benzoic acid scaffold linked to a 5-chloro-1H-1,2,4-triazole ring, creating a multifunctional structure that is valuable in modern chemical synthesis. The presence of both the carboxylic acid group and the chlorinated nitrogen-containing heterocycle makes it a versatile building block, or synthon, for constructing more complex molecules. Its primary research applications are anticipated in medicinal chemistry and agrochemical research, where it may be used in the synthesis of novel compounds for screening and development. Researchers can utilize this acid in amidation reactions, or as a precursor to ester derivatives, such as Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDVXAISXBSKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The predominant approach involves coupling a suitably functionalized benzoic acid derivative, such as 2-iodo or 2-bromo-benzoic acid, with a triazole ring precursor, typically 1,2,4-triazole or its derivatives. The process generally employs copper-catalyzed Ullmann–Goldberg coupling or similar metal-catalyzed cross-coupling reactions.

Key Reaction Conditions

  • Catalysts: Copper(I) iodide or copper(II) oxide
  • Ligands: Ligand-free conditions are often preferred for industrial scalability
  • Solvents: High boiling solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated temperatures, typically between 100°C and 150°C
  • Base: Cesium carbonate, potassium carbonate, or sodium tert-butoxide

Research Findings

  • Large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved via Ullmann–Goldberg coupling, emphasizing the use of MeCN as a solvent, which enhances reaction efficiency and scalability (see).
  • The coupling of 2-bromo-benzoic acid with 1H-1,2,3-triazole under copper catalysis has been demonstrated to yield regioisomerically pure products with high yields, especially when optimized with microwave-assisted heating to reduce reaction times and improve selectivity (,).

Regioselective Cyclization of Precursors

Method Overview

An alternative route involves the cyclization of hydrazine derivatives or amidrazones derived from benzoic acid derivatives to form the 1,2,4-triazole ring directly on the aromatic scaffold.

Typical Procedure

  • Starting from 2-aminobenzoic acid derivatives, the reaction with hydrazine hydrate or substituted hydrazines under acidic or basic conditions facilitates cyclization.
  • The process often employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote ring closure.
  • Chlorination at the 5-position of the triazole ring can be achieved via selective halogenation using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Research Findings

  • The direct synthesis of 5-chloro-1H-1,2,4-triazol-3-yl derivatives from hydrazine and chlorinated precursors has been explored, providing a route to the target compound with regioselectivity controlled by reaction conditions (,).

Use of Cost-Effective Precursors and Process Optimization

Industrial Process Innovations

  • Recent patents describe the use of bromo- or chloro-benzoic acid derivatives as starting materials, which are more economical and readily available than iodo-analogues.
  • The process involves a two-step approach: first, the formation of the benzoic acid derivative with a halogen substituent at the ortho position, followed by coupling with a triazole fragment.
  • The process is further optimized by employing solid-liquid separation techniques, crystallization, and salt formation to improve purity and yield.

Data Table: Comparison of Key Preparation Parameters

Method Starting Material Catalyst / Reagent Solvent Temperature Yield (%) Remarks
Ullmann–Goldberg coupling 2-bromo-benzoic acid Cu₂O, TBTU, DIPEA Acetonitrile (MeCN) 100–150°C 60–85 Suitable for large-scale; regioselectivity controllable
Cyclization of hydrazines 2-aminobenzoic acid derivatives PPA, NCS, hydrazine hydrate Various 80–120°C 50–70 Good regioselectivity; scalable
Direct halogenation + coupling 2-chlorobenzoic acid NCS, copper catalyst DMSO, DMF 100°C 55–75 Cost-effective; suitable for industrial scale

Purification Techniques

Extraction and Chromatography

  • Acidic extraction of reaction mixtures to isolate regioisomeric products.
  • Use of flash chromatography or preparative high-performance liquid chromatography (HPLC) for regioselectivity enhancement.
  • Crystallization from ethyl acetate or other suitable solvents to obtain pure crystalline forms.

Crystalline Salt Formation

  • Formation of potassium or sodium salts of the benzoic acid derivatives improves stability and facilitates large-scale processing.
  • Crystalline salts are characterized by X-ray diffraction and differential scanning calorimetry to confirm purity and polymorphic form.

Research Findings and Process Improvements

  • The development of ligand-free copper-catalyzed coupling reactions has significantly improved the scalability and cost-efficiency of synthesizing 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid.
  • Process modifications, such as the use of acetonitrile as a solvent and solid-liquid separation techniques, have reduced reaction times and improved product purity.
  • The synthesis of regioisomerically pure compounds is achievable through controlled reaction conditions and optimized purification protocols, making industrial production feasible.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, benzoate esters, and dihydrotriazole compounds .

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The benzoic acid moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues and their distinguishing features:

Compound Name Molecular Formula CAS Number Key Substituents/Modifications Molecular Weight (g/mol) Notable Applications/Properties
2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid C₉H₆ClN₃O₂ 1279219-17-8 Cl at triazole C5; benzoic acid at C2 223.62 Industrial synthesis, bioactive studies
2-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid C₉H₇N₄O₂ 1195606-79-1 NH₂ at triazole C5; benzoic acid at C2 217.19 Intermediate in medicinal chemistry
2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid C₄H₄ClN₃O₂ 586337-85-1 Cl at triazole C5; propanoic acid at triazole N1 161.55 Agrochemical research
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid C₉H₇ClN₄O₃ 926268-74-8 Tetrazole ring; methoxy at C2; Cl at C5 254.63 Drug design (bioisostere for carboxylates)
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid C₉H₆ClN₃O₂ 629655-19-2 Cl at benzene C5; triazole N1 at C2 (positional isomer) 223.62 Unspecified pharmacological studies

Structural and Functional Differences

Substituent Position and Electronic Effects
  • Chlorine vs. Amino Groups: Replacing chlorine with an amino group (e.g., 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid) introduces hydrogen-bonding capability, enhancing solubility in polar solvents . The electron-withdrawing Cl in the target compound may improve stability in acidic environments .
  • Triazole vs.
Backbone Modifications
  • Benzoic Acid vs. Propanoic Acid: The propanoic acid derivative (CAS 586337-85-1) has a shorter aliphatic chain, reducing steric hindrance and altering pharmacokinetics (e.g., faster renal clearance) .
Regioisomerism
  • The positional isomer (CAS 629655-19-2) places chlorine on the benzene ring rather than the triazole, altering electronic distribution and steric interactions. This may reduce affinity for targets requiring triazole-specific binding .

Pharmacological and Industrial Relevance

  • Target Compound (CAS 1279219-17-8) : Its dual functional groups make it a candidate for protease inhibition or metal-chelating applications. Industrial-grade availability supports large-scale synthesis .
  • Amino Analogues: Used as intermediates in designing kinase inhibitors due to NH₂’s nucleophilic reactivity .
  • Tetrazole Derivatives : Employed as carboxylate bioisosteres in drug candidates to improve oral bioavailability .

Biological Activity

2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid is a chemical compound with the molecular formula C9H6ClN3O2C_9H_6ClN_3O_2. This compound features a benzoic acid moiety linked to a 1,2,4-triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Weight : 223.61 g/mol
  • CAS Number : 1279219-17-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes involved in critical biological pathways. This inhibition can lead to antimicrobial effects by disrupting the synthesis of essential biomolecules in pathogens or induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the chlorine atom in this compound enhances its efficacy against various bacterial strains.

Case Study: Antibacterial Activity

In a comparative study, this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics such as ciprofloxacin and isoniazid.

Compound MIC (μg/mL) Target Organism
This compound3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Properties

The potential anticancer properties of this compound have been explored through various studies focusing on its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are vital for cell division and survival.

Research Findings

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.

Cell Line IC50 (μM) Mechanism
MCF7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives. Its unique chlorine substitution provides enhanced reactivity and selectivity towards biological targets compared to similar compounds.

Table: Comparison with Analogous Compounds

Compound Biological Activity
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acidModerate antibacterial activity
2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acidLow anticancer activity
2-(1H-1,2,4-triazol-3-yl)benzoic acidHigh antifungal activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of benzoic acid derivatives with substituted triazole precursors. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (e.g., NaOH or KOH) yields thioacetic acid derivatives. Reaction optimization includes adjusting molar ratios (equimolar or excess reagent), temperature (typically 80–100°C), and solvent systems (e.g., ethanol/water mixtures). Purification involves recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use integrated spectroscopic and crystallographic techniques:

  • Elemental analysis : Verify empirical formula (e.g., C9_9H6_6ClN3_3O2_2).
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, triazole ring vibrations at 1500–1600 cm1^{-1}).
  • X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. Single-crystal diffraction data collection at low temperature (e.g., 100 K) improves resolution .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water or DCM/hexane mixtures to remove unreacted starting materials.
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate:hexane 3:7 to 1:1) isolates the product. Monitor purity via TLC (Rf_f ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s physicochemical properties and bioactivity?

  • Methodology : Synthesize derivatives with varying R-groups (e.g., alkyl, aryl) at the triazole’s 1-position. Assess:

  • Lipophilicity : Measure logP values via shake-flask or HPLC methods.
  • Solubility : Use dynamic light scattering (DLS) in buffer solutions (pH 1.2–7.4).
  • Bioactivity : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory potential) using in vitro assays. Correlate structural modifications with activity trends .

Q. What computational methods predict the reactivity and stability of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

  • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
  • Calculate bond dissociation energies (BDEs) to assess thermal stability.
  • Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data .

Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?

  • Case Study : If IR suggests a protonated triazole ring but X-ray data shows deprotonation, conduct:

  • pH-dependent NMR : Analyze chemical shifts in D2_2O vs. DMSO-d6_6.
  • Variable-temperature XRD : Monitor structural changes at different temperatures.
  • Theoretical modeling : Compare calculated vibrational spectra with experimental IR .

Q. What strategies mitigate byproduct formation during triazole ring closure?

  • Methodology :

  • Kinetic control : Use low temperatures (0–5°C) to favor the desired pathway.
  • Catalysis : Introduce Cu(I) or Ru complexes to enhance regioselectivity.
  • Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .

Q. How do metal coordination complexes of this compound affect its pharmacological profile?

  • Methodology : Synthesize Fe(II), Cu(II), or Zn(II) complexes by reacting the compound with metal sulfates in aqueous ethanol. Evaluate:

  • Stability constants : Use potentiometric titrations.
  • Antimicrobial activity : Test against Gram-positive/-negative bacteria via MIC assays.
  • Cellular uptake : Track metal-ligand complexes in cell lines using ICP-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

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